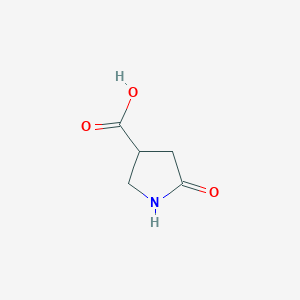
N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a heterocyclic compound that features both thiazole and isoxazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including insecticidal, anticancer, and antibacterial properties .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the thiazole and isoxazole rings followed by acetylation or amidation to introduce the acetamide group. For example, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides involved reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . Similarly, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists was prepared by a series of chemical reactions . These methods could potentially be adapted for the synthesis of N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of heteroatoms in the rings, which can influence the electronic distribution and thus the chemical reactivity of the molecule. The structural elucidation is typically performed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry . These techniques would be essential in confirming the structure of N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the electron-withdrawing effects of the acetamide group and the electron-donating or withdrawing properties of substituents on the thiazole and isoxazole rings. These compounds can undergo various chemical reactions, including hydrolysis, oxidation, and further functionalization . The specific reactivity patterns would depend on the substituents present on the core structure of N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, melting point, and stability, are influenced by the molecular structure. The presence of heteroatoms and the acetamide group can affect the compound's hydrogen bonding capability and polarity . These properties are crucial for determining the compound's suitability for pharmaceutical applications and its behavior in biological systems.
Case Studies and Biological Evaluation
While the specific compound has not been evaluated in the provided papers, related compounds have shown a range of biological activities. For instance, certain N-phenyl-(2-aminothiazol-4-yl)acetamides exhibited potent agonistic activity against the β3-adrenergic receptor, which is relevant for treating obesity and type 2 diabetes . Additionally, some N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides demonstrated selective anticancer activity . These studies suggest that N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide could also possess significant biological activities, warranting further investigation.
Eigenschaften
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-9-21-15(16-10)17-14(19)8-12-7-13(20-18-12)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZGZZGLPHDGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)




![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)

![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)


![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole](/img/structure/B3002941.png)

![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)
![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)